6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core substituted with dichloro and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a dichloro-substituted aniline derivative with a nitro-substituted benzaldehyde, followed by cyclization using a suitable catalyst and solvent system . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted derivative, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Compared to these similar compounds, 6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific substitution pattern and the presence of both dichloro and nitro groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14Cl2N2O2 |
---|---|
Molecular Weight |
361.2g/mol |
IUPAC Name |
6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-11-8-15-13-5-2-6-14(13)17(21-18(15)16(20)9-11)10-3-1-4-12(7-10)22(23)24/h1-5,7-9,13-14,17,21H,6H2 |
InChI Key |
QUHJHDBEQQSWBT-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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